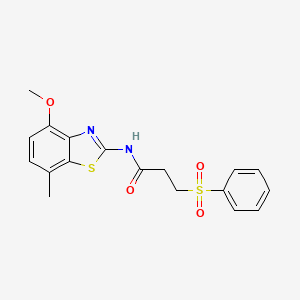
3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer effects. The presence of a benzenesulfonyl group enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
-
Procaspase-3 Activation :
Research indicates that certain benzothiazole derivatives can activate procaspase-3, leading to apoptosis in cancer cells. For example, compounds 8j and 8k exhibited significant procaspase-3 activation with percentages of 77.8% and 92.1%, respectively . -
Apoptosis Induction :
The activation of caspases is crucial for the apoptotic process. The compound's ability to induce apoptosis may be linked to its structural features that facilitate interaction with apoptotic pathways.
Structure-Activity Relationships (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives:
- Benzothiazole Moiety : Essential for anticancer activity.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Methoxy Substituent : Contributes to increased potency against cancer cell lines.
In Vitro Studies
A study evaluating various benzothiazole derivatives demonstrated that those with optimal electronic properties and steric configurations exhibited superior anticancer activity. Compounds were tested against U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) cell lines, revealing IC50 values as low as 5.2 μM for the most potent derivatives .
In Vivo Studies
Further investigations into the in vivo effects of these compounds were conducted using zebrafish embryos to assess toxicity and apoptotic effects. These studies are critical for understanding the therapeutic window and safety profile of new anticancer agents.
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Procaspase-3 Activation (%) |
|---|---|---|---|
| 8j | U937 | 5.2 | 77.8 |
| 8k | U937 | 6.6 | 92.1 |
| PAC-1 | U937 | - | 100 |
| DMSO | U937 | - | 7 |
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-8-9-14(24-2)16-17(12)25-18(20-16)19-15(21)10-11-26(22,23)13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYPKHERQVCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














